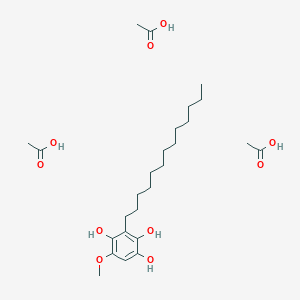
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol is a complex organic compound that combines the properties of acetic acid with a substituted benzene ring. This compound is characterized by the presence of a methoxy group and a long tridecyl chain attached to a benzene ring, along with three hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated with a tridecyl group using an alkyl halide and a Lewis acid catalyst such as aluminum chloride . Following this, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base. The hydroxyl groups are then added via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methoxy group or to convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Methanol, ammonia, halides
Major Products
The major products formed from these reactions include various substituted benzene derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group and the tridecyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;5-methoxy-3-dodecylbenzene-1,2,4-triol: Similar structure but with a shorter dodecyl chain.
Acetic acid;5-methoxy-3-tetradecylbenzene-1,2,4-triol: Similar structure but with a longer tetradecyl chain.
Acetic acid;5-methoxy-3-pentadecylbenzene-1,2,4-triol: Similar structure but with a pentadecyl chain.
Uniqueness
The uniqueness of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol lies in its specific combination of functional groups and the length of the tridecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61621-69-0 |
|---|---|
Formule moléculaire |
C26H46O10 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol |
InChI |
InChI=1S/C20H34O4.3C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23;3*1-2(3)4/h15,21-23H,3-14H2,1-2H3;3*1H3,(H,3,4) |
Clé InChI |
KFARJJUYIOMAPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


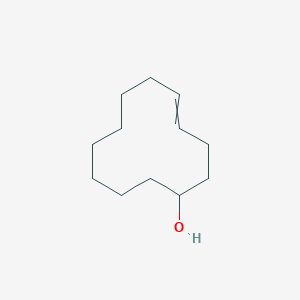
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
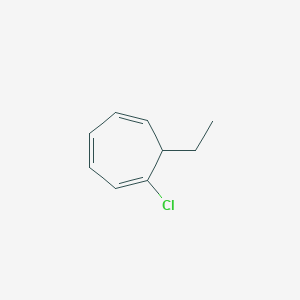
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
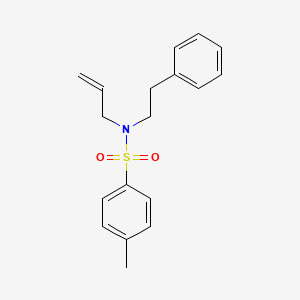

![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
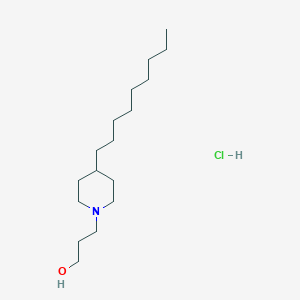
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)
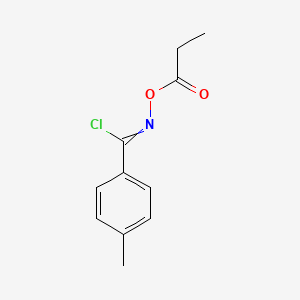
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
